4-Isoquinolin-4-ylisoquinolin-1-amine
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Overview
Description
4-Isoquinolin-4-ylisoquinolin-1-amine is a complex organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isoquinolin-4-ylisoquinolin-1-amine typically involves multi-step organic reactions. One common method includes the reaction of arynes with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is transition-metal-free and can be scaled up efficiently.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product. For instance, the reaction of N-(pivaloyloxy)-amides with ynamides in the presence of Cp*Rh(III) catalyst has been reported to produce 4-amino-isoquinolin-1(2H)-ones in good yields .
Chemical Reactions Analysis
Types of Reactions: 4-Isoquinolin-4-ylisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various isoquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Isoquinolin-4-ylisoquinolin-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Isoquinolin-4-ylisoquinolin-1-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with diverse applications.
4-Aminoisoquinoline: A closely related compound with similar synthetic routes and applications.
Uniqueness: 4-Isoquinolin-4-ylisoquinolin-1-amine stands out due to its unique structure, which allows for specific interactions with biological targets. Its versatility in undergoing various chemical reactions and its potential in drug discovery make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-isoquinolin-4-ylisoquinolin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c19-18-15-8-4-3-7-14(15)17(11-21-18)16-10-20-9-12-5-1-2-6-13(12)16/h1-11H,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPBROTXAMWSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CN=C(C4=CC=CC=C43)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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